Cyanopindolol hemifumarate
Cyanopindolol hemifumarate
Brand Name:
Vulcanchem
CAS No.:
106469-57-2
VCID:
VC0034627
InChI:
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES:
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C36H46N6O8
Molecular Weight:
690.798
Cyanopindolol hemifumarate
CAS No.: 106469-57-2
Cat. No.: VC0034627
Molecular Formula: C36H46N6O8
Molecular Weight: 690.798
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106469-57-2 |
|---|---|
| Molecular Formula | C36H46N6O8 |
| Molecular Weight | 690.798 |
| IUPAC Name | (E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
| Standard InChI | InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
| Standard InChI Key | ZSBITJKBOWVCCI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator